4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 4-amino-N-[2-(trifluoromethyl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide moiety.
Scientific Research Applications
4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s binding affinity and specificity. For example, the compound may act as an agonist or antagonist of certain ion channels or receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
- 4-nitro-2-(trifluoromethyl)benzonitrile
- 2-fluoro-N-methyl-4-nitrobenzamide
Uniqueness
4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry .
Properties
IUPAC Name |
4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)11-3-1-2-4-12(11)18-13(20)9-5-7-10(8-6-9)19(21)22/h1-8H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHQVOUOJFCYIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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